molecular formula C12H12F3NO3 B2406694 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 117291-10-8

3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

Cat. No.: B2406694
CAS No.: 117291-10-8
M. Wt: 275.227
InChI Key: ZLCQGUINOMPKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is an organic compound that features both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylphenylamine and 2,2,2-trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.

    Automation: Implementing automated systems for precise control of temperature, pH, and reaction time.

    Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methylphenyl)-3-aminopropanoic Acid: Lacks the trifluoroacetyl group, which may result in different chemical properties.

    3-(2-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid: Contains a chlorine atom instead of a methyl group, which may affect its reactivity and applications.

Uniqueness

The presence of both a trifluoroacetyl group and a methylphenyl group makes 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid unique in terms of its chemical properties and potential applications. The trifluoroacetyl group can enhance the compound’s stability and reactivity, while the methylphenyl group can influence its biological activity.

Properties

IUPAC Name

3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-7-4-2-3-5-8(7)9(6-10(17)18)16-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCQGUINOMPKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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